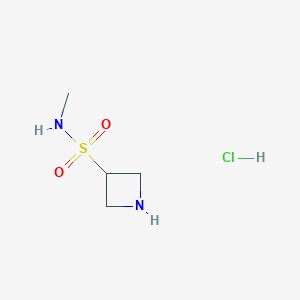

N-Methylazetidine-3-sulfonamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

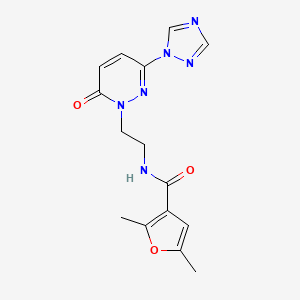

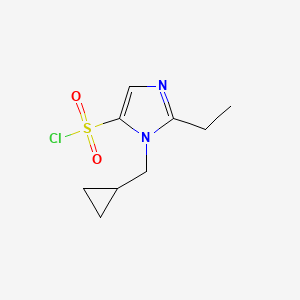

“N-Methylazetidine-3-sulfonamide;hydrochloride” is a compound that likely contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. It also appears to contain a sulfonamide group (-SO2NH2) and a methyl group attached to the nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would likely contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of “N-Methylazetidine-3-sulfonamide;hydrochloride” would depend on its functional groups. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The sulfonamide group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water .科学的研究の応用

Building Blocks for Sulfur(VI) Compounds

N-Methylazetidine-3-sulfonamide;hydrochloride: is primarily used as a precursor for various sulfur(VI) compounds. Its ability to act as a building block is crucial for synthesizing a range of organosulfur compounds, including sulfonimidamides and sulfoximines . These compounds have gained attention due to their potential in medicinal chemistry.

Alkyl Transfer Reagents

This compound has found applications as an alkyl transfer reagent to acids, alcohols, and phenols . The lability of sulfonimidates under acidic conditions makes them suitable for transferring alkyl groups in the synthesis of other organic compounds.

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates, such as N-Methylazetidine-3-sulfonamide;hydrochloride , can serve as chiral templates in asymmetric syntheses . This application is significant in producing enantiomerically pure substances, which are important in the pharmaceutical industry.

Polymer Synthesis

In the field of polymer chemistry, sulfonimidates can decompose at elevated temperatures to form poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . This property is exploited to create novel polymeric materials with potential applications in various industries.

Drug Candidates

The compound’s derivatives are being explored as drug candidates. The presence of a sulfur(VI) center in these molecules is of particular interest for developing new pharmaceuticals .

Chiral Templates

Due to the compound’s chiral sulfur center, it can be employed as a template for synthesizing other chiral molecules. This is especially useful in creating compounds with specific optical activities required in certain drugs .

Synthesis of Sulfonamides

N-Methylazetidine-3-sulfonamide;hydrochloride: can be used in the direct synthesis of sulfonamides from thiols and ammonia. This process is catalyzed by nanoparticles and is significant for producing primary sulfonamides .

Chemical Synthesis Intermediates

As an intermediate in chemical syntheses, this compound facilitates the creation of a variety of organosulfur compounds, which are valuable in both research and industrial applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-methylazetidine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBKKIMMVFGTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylazetidine-3-sulfonamide;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)

![N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2595171.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2595175.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)

![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)

![3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2595187.png)